molecular formula C24H28N2O5 B2916718 3,4,5-triethoxy-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide CAS No. 898435-21-7

3,4,5-triethoxy-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide

Cat. No.: B2916718
CAS No.: 898435-21-7
M. Wt: 424.497
InChI Key: ZKHPQJRALORISE-UHFFFAOYSA-N
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Description

3,4,5-triethoxy-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide is a useful research compound. Its molecular formula is C24H28N2O5 and its molecular weight is 424.497. The purity is usually 95%.
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Scientific Research Applications

Diuretic Properties and Hypertension Remedy

3,4,5-triethoxy-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide demonstrates significant diuretic properties, making it a potential candidate for new hypertension remedies. A study by Shishkina et al. (2018) identified polymorphic modifications of a similar compound, indicating its application in this area (Shishkina et al., 2018).

Antibacterial Activity

Another critical application of this compound is in the field of antibacterial treatment. A study by Largani et al. (2017) focused on the synthesis and antibacterial activity of related pyrrolo[3,4-b]quinolin-2(3H)-yl)benzamides. Their findings suggest the efficacy of these compounds against various bacteria, highlighting their potential as antibacterial agents (Largani et al., 2017).

Synthesis and Structural Analysis

Studies also delve into the synthesis and structural characterization of compounds structurally related to this compound. For instance, Maslivets et al. (2020) and Mashevskaya et al. (2011) investigated the synthesis processes and crystalline structures of similar compounds, contributing to our understanding of their chemical properties and potential applications (Maslivets et al., 2020); (Mashevskaya et al., 2011).

Potential Dopaminergic Molecules

Another interesting aspect of this compound is its potential application as a dopaminergic molecule. Research by Loozen et al. (2010) on benzyloxy-substituted benzopyrano[3,4-c]pyrroles indicates the possibility of similar compounds, such as this compound, being used in this regard (Loozen et al., 2010).

Gold(I)-Catalyzed Synthesis

Research by Feng et al. (2010) demonstrates the use of gold(I)-catalyzed tandem transformation for synthesizing pyrrolo/pyrido[2,1-a][1,3]benzoxazinones and pyrrolo/pyrido[2,1-a]quinazolinones, closely related to the compound . This indicates a potential pathway for the synthesis of this compound (Feng et al., 2010).

GABAA/Benzodiazepine Receptor Interaction

A study by Tenbrink et al. (1994) explores compounds binding to the GABAA/benzodiazepine receptor, which could indicate similar interactions for this compound, potentially making it relevant in neuropharmacology (Tenbrink et al., 1994).

Mechanism of Action

Mode of Action

Given the complexity of the compound’s structure, it is likely that it interacts with its targets in a unique manner that leads to changes in cellular function .

Biochemical Pathways

The biochemical pathways affected by the compound are currently unknown. Compounds with similar structures have been shown to affect a variety of pathways, including those involved in cell growth, apoptosis, and signal transduction .

Pharmacokinetics

The metabolism and excretion of the compound are likely to be complex, given its structure .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of the compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. The specific effects of these factors on the compound are currently unknown .

Properties

IUPAC Name

3,4,5-triethoxy-N-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O5/c1-4-29-19-13-17(14-20(30-5-2)23(19)31-6-3)24(28)25-18-11-15-7-8-21(27)26-10-9-16(12-18)22(15)26/h11-14H,4-10H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKHPQJRALORISE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC3=C4C(=C2)CCN4C(=O)CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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